molecular formula C22H21N5OS B2794140 N-mesityl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 335223-53-5

N-mesityl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2794140
CAS No.: 335223-53-5
M. Wt: 403.5
InChI Key: PYBLBVZVJYLAJK-UHFFFAOYSA-N
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Description

N-Mesityl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a synthetic compound featuring a pyrazolo[3,4-d]pyrimidine core, a sulfur-linked acetamide moiety, and a mesityl (2,4,6-trimethylphenyl) group. This structure combines aromatic heterocycles with thioether and amide functionalities, making it a candidate for pharmacological applications, particularly in oncology and neurology.

Properties

IUPAC Name

2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS/c1-14-9-15(2)20(16(3)10-14)26-19(28)12-29-22-18-11-25-27(21(18)23-13-24-22)17-7-5-4-6-8-17/h4-11,13H,12H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBLBVZVJYLAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-mesityl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the reaction of appropriate precursors such as phenylhydrazine and ethyl acetoacetate under acidic conditions[_{{{CITATION{{{_1{(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo3,4-d ... - MDPI

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-mesityl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-mesityl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has shown potential as a biological probe. It can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine: This compound has been investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

Industry: In the industrial sector, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-mesityl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity to these targets determine its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Compound A : N-(4-Acetamidophenyl)-2-[(1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Sulfanyl]Acetamide

  • Structure : Differs by replacing mesityl with 4-acetamidophenyl.
  • Molecular Formula : C₂₁H₁₈N₆O₂S (vs. C₂₃H₂₃N₅OS for the target compound).
  • Properties : Lower lipophilicity due to the polar acetamide group. CAS 483984-43-6 .

Compound B : 4-(4-Fluorophenyl)-6-Oxo-2-((1-Phenyl-1H-Pyrazolo[3,4-D]Pyrimidin-4-yl)Thio)-1,6-Dihydropyrimidine-5-Carbonitrile (71)

  • Structure: Incorporates a fluorophenyl and cyano group on a dihydropyrimidine ring.
  • Activity : EGFR-TK inhibitor (IC₅₀ = 0.42 µM) with antiproliferative effects against MCF-7 and A-549 cancer cells. The electron-withdrawing fluorine enhances target affinity .

Compound C : 2-(4-(1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Piperazin-1-yl)-N-(1,3,4-Thiadiazol-2-yl)Acetamide (XVI)

  • Structure : Piperazine linker and thiadiazole substituent.
  • Synthesis : 70% yield via nucleophilic substitution in DMF .
  • Properties : Enhanced solubility due to the polar piperazine-thiadiazole system .

Physicochemical and Spectral Comparisons

Property Target Compound Compound A Compound B Compound C
Molecular Weight 418.48 g/mol 418.48 g/mol 452.44 g/mol 424.45 g/mol
Melting Point Not reported Not reported Not reported 180–182°C
¹H NMR (Key Signals) Mesityl CH₃ (~2.3 ppm) Acetamide NH (~9.8 ppm) Fluorophenyl (~7.2 ppm) Piperazine NH (~9.8 ppm)
Biological Target Not reported Not reported EGFR-TK Not reported

Molecular Dynamics and Binding Insights

  • Compound XIIb (N-(4-Methoxyphenyl) Derivative) :
    • RMSF Analysis : Lower flexibility in protein binding pockets compared to thiadiazole-containing XVI, suggesting mesityl’s bulk may stabilize interactions .
  • Rg (Radius of Gyration) : Target compound analogs show compact binding modes (Rg = 1.8–2.1 nm) .

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